1-Chloro-6-isopropylisoquinoline
Overview
Description
1-Chloro-6-isopropylisoquinoline is a chemical compound with the molecular formula C₁₂H₁₂ClN and a molecular weight of 205.68 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 1-Chloro-6-isopropylisoquinoline can be achieved through several methods. One common synthetic route involves the reaction of isoquinoline with isopropyl chloride in the presence of a base, followed by chlorination . Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Chloro-6-isopropylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common reagents used in these reactions include potassium carbonate, tetrahydrofuran, and tetratriphenylphosphine palladium . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Chloro-6-isopropylisoquinoline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: The compound is used in the development of new materials with specific properties.
Biological Research: It is used in studies related to its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-Chloro-6-isopropylisoquinoline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
1-Chloro-6-isopropylisoquinoline can be compared with other isoquinoline derivatives, such as:
1-Chloroisoquinoline: Lacks the isopropyl group, which may affect its reactivity and applications.
6-Isopropylisoquinoline:
The presence of both the chlorine and isopropyl groups in this compound makes it unique and potentially more versatile in various applications.
Properties
IUPAC Name |
1-chloro-6-propan-2-ylisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-8(2)9-3-4-11-10(7-9)5-6-14-12(11)13/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWSRHJSXZLLJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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